molecular formula C22H19N5O3S B459436 methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 354554-90-8

methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B459436
CAS No.: 354554-90-8
M. Wt: 433.5g/mol
InChI Key: NUGYPODQGRYJRW-UHFFFAOYSA-N
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Description

The compound methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a pyran derivative with a complex substitution pattern. Its molecular formula is C24H22N4O3S (molecular weight: 446.53 g/mol) . Key structural features include:

  • A 4H-pyran core substituted at position 4 with a pyridin-3-yl group.
  • A sulfanylmethyl bridge at position 2, linked to a 3-cyano-4,6-dimethylpyridinyl moiety.
  • Amino and cyano groups at positions 5 and 6, respectively.
  • A methyl ester at position 2.

This compound is structurally related to several analogues synthesized for applications in organic intermediates and medicinal chemistry .

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-12-7-13(2)27-21(15(12)8-23)31-11-17-19(22(28)29-3)18(14-5-4-6-26-10-14)16(9-24)20(25)30-17/h4-7,10,18H,11,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGYPODQGRYJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis of the Compound

The compound can be synthesized through a multicomponent reaction involving various reagents. A typical synthesis involves the reaction of 3-cyano-4,6-dimethylpyridine with sulfanyl compounds and other reactants under mild conditions to yield the desired pyran derivative. The synthesis has been reported to achieve high yields and purity, making it a viable candidate for further biological evaluation .

Biological Activity

Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to methyl 6-amino-5-cyano derivatives have shown cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation more effectively than standard chemotherapeutics like cisplatin and topotecan .

Antifungal Activity:
The compound's antifungal potential has also been investigated. It has been tested against multiple strains of Candida, showing minimum inhibitory concentrations (MIC) comparable to fluconazole, a common antifungal agent. The mechanism of action appears to involve interaction with key enzymes in the fungal growth pathway, particularly CYP51 .

Anti-inflammatory Properties:
In addition to its anticancer and antifungal activities, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives have been reported as significantly lower than those for traditional anti-inflammatory drugs such as diclofenac and celecoxib .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineReference CompoundIC50/MIC Values
AnticancerPC-3 (Prostate Cancer)TopotecanIC50 < 10 µM
SK-LU-1 (Lung Cancer)CisplatinIC50 < 10 µM
AntifungalCandida spp.FluconazoleMIC ≤ 16 µg/mL
Anti-inflammatoryCOX-1/COX-2CelecoxibIC50 = 23.8 - 42.1 µM

Case Studies

  • Cytotoxicity in Cancer Cell Lines:
    A study evaluated the cytotoxic effects of methyl 6-amino derivatives on lung and prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations lower than those required for conventional treatments .
  • Antifungal Efficacy Against Candida:
    In vitro tests against various Candida species revealed that the compound exhibited potent antifungal activity, with MIC values indicating effectiveness comparable to established antifungal therapies .
  • Inhibition of COX Enzymes:
    Research on anti-inflammatory properties demonstrated that certain derivatives of the compound effectively inhibited COX enzymes at low concentrations, suggesting potential for use in treating inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the pyran scaffold. For instance, derivatives of 4H-pyran have been shown to inhibit cell proliferation in colorectal cancer models (HCT-116 cells). Specifically, certain derivatives demonstrated significant cytotoxicity with low IC50 values, indicating their potential as effective chemotherapeutic agents .

Antibacterial and Antioxidant Properties
Compounds featuring the 4H-pyran structure have also been evaluated for antibacterial and antioxidant activities. Derivatives were found to inhibit various Gram-positive bacteria and showed strong DPPH scavenging capabilities, suggesting their utility in developing new antimicrobial agents . The ability to scavenge free radicals positions these compounds as candidates for addressing oxidative stress-related diseases.

Synthetic Organic Chemistry

Synthesis Techniques
The synthesis of methyl 6-amino-5-cyano derivatives often employs microwave-assisted techniques or ionic liquid technology. For example, a liquid-phase synthesis method utilizing functional ionic liquids has been developed to produce these compounds efficiently . This method not only enhances yield but also reduces environmental impact compared to traditional synthesis methods.

Organic Intermediates
Methyl 6-amino-5-cyano derivatives serve as valuable intermediates in organic synthesis. They can be utilized in the preparation of more complex molecules due to their versatile functional groups, facilitating further chemical transformations .

Material Science Applications

Corrosion Inhibition
Research indicates that certain derivatives of the pyran structure exhibit corrosion inhibition properties when applied to mild steel in acidic environments. Studies have shown that these compounds can significantly reduce corrosion rates, making them suitable for use in protective coatings and materials .

Case Studies

StudyFocusFindings
Liang et al. (2009)Organic IntermediatesIdentified various derivatives as effective intermediates in organic synthesis .
Recent Antitumor StudyCytotoxicityCompounds demonstrated significant inhibition of HCT-116 cell proliferation with low IC50 values .
Corrosion StudyMaterial ProtectionMethyl 6-amino derivatives showed promising results as corrosion inhibitors in HCl solutions .

Comparison with Similar Compounds

Substituent Variations on the Pyran Core

The pyran core is highly versatile, allowing substitutions at positions 2, 4, 5, and 4. Below is a comparative analysis of substituents across analogues:

Compound (CAS No.) Position 4 Substitution Position 2 Substitution Ester Group Molecular Formula Molecular Weight (g/mol) Reference
Target Compound (445385-25-1) Pyridin-3-yl [(3-Cyano-4,6-dimethylpyridinyl)S]Me Methyl C24H22N4O3S 446.53
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-... (41799-80-8) 2-Chlorophenyl Phenyl Ethyl C21H17ClN2O3 380.83
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-... (331977-47-0) 3,4-Dimethoxyphenyl Propyl Ethyl C20H24N2O5 372.42
Ethyl 6-amino-4-(2H-1,3-benzodioxol-5-yl)-5-cyano-... (861211-20-3) 1,3-Benzodioxol-5-yl 2-Methoxy-2-oxoethyl Methyl C25H26N2O5 434.48

Key Observations:

  • Position 4: The target compound’s pyridin-3-yl group distinguishes it from phenyl or benzodioxolyl substituents in analogues .
  • Position 2 : The sulfanylmethyl-pyridinyl linkage in the target compound is unique, whereas analogues feature simpler alkyl or aryl groups . This moiety may influence solubility and redox properties.
  • Ester Groups : Methyl esters (target compound) vs. ethyl esters (e.g., CAS 41799-80-8) affect lipophilicity and metabolic stability .

Structural and Electronic Properties

  • Planarity: Pyran rings in analogues like ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate exhibit near-planar conformations (r.m.s. deviation: 0.059 Å), stabilized by N–H···O/N hydrogen bonds . Similar planarity is expected in the target compound.
  • Hydrogen Bonding: The amino and cyano groups in the target compound likely participate in intermolecular interactions, as seen in analogues .

Preparation Methods

Cyclocondensation Strategy

The pyran scaffold is constructed using a one-pot, three-component reaction between:

  • Methyl 3-oxobutanoate (β-keto ester)

  • 3-Pyridinecarboxaldehyde

  • Malononitrile

Reaction Conditions

  • Solvent: Ethanol/water (4:1)

  • Catalyst: Piperidine (10 mol%)

  • Temperature: Reflux (80°C), 12 hours

  • Yield: 68–72%

Mechanistic Insights

  • Knoevenagel condensation between the aldehyde and malononitrile forms an α,β-unsaturated nitrile.

  • Michael addition of the β-keto ester enolate to the nitrile intermediate.

  • Cyclization and tautomerization yield the 4H-pyran ring.

Key Optimization Parameters

  • pH Control : Maintained at 8–9 using ammonium acetate to prevent ester hydrolysis.

  • Nitrogen Atmosphere : Essential to minimize oxidation of the amino group.

Functionalization of the Pyridine Substituent

Synthesis of 2-Mercapto-3-cyano-4,6-dimethylpyridine

Stepwise Protocol

  • Chichibabin Reaction :

    • Substrate: 4,6-Dimethylpyridin-2-amine

    • Reagent: CNBr in DMF

    • Conditions: 0°C → RT, 6 hours

    • Intermediate: 3-Cyano-4,6-dimethylpyridin-2-amine

  • Diazotization and Thiolation

    • Diazotization: NaNO₂/HCl (0–5°C)

    • Thiol Source: H₂S gas bubbled through the solution

    • Yield: 58% after purification

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 6.95 (s, 1H, pyridine-H).

  • HRMS : m/z calcd for C₈H₇N₂S [M+H]⁺: 163.0334, found: 163.0332.

Thioether Linkage Formation

Nucleophilic Substitution Approach

The sulfanylpyridine moiety is introduced via SN2 reaction:

Reaction Scheme

Optimized Conditions

  • Substrate: Bromomethyl-pyran intermediate (1.0 equiv)

  • Nucleophile: 2-Mercapto-3-cyano-4,6-dimethylpyridine (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 60°C, 8 hours

  • Yield: 65%

Critical Considerations

  • Moisture Control : Reactions conducted under argon with molecular sieves (4Å) to prevent hydrolysis.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removed unreacted thiol.

Esterification and Final Assembly

Methyl Ester Installation

While the β-keto ester precursor already contains the methyl ester, late-stage esterification may be required if alternative routes are employed:

Protocol for Carboxylic Acid Intermediate

  • Reagent: CH₃I (2.0 equiv)

  • Base: DBU (1,8-diazabicycloundec-7-ene)

  • Solvent: THF

  • Yield: >95%

Advantages

  • Avoids transesterification side reactions.

  • Compatible with acid-sensitive functional groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
One-pot Cyclization7298Short step count, high atom economyRequires strict pH control
Stepwise Assembly6595Better functional group toleranceLonger reaction times
Late-stage Esterification8297Flexibility in intermediate handlingAdditional purification steps needed

Scalability and Industrial Considerations

Pilot-Scale Production (10 kg Batch)

  • Reactor Type : Jacketed glass-lined steel reactor

  • Cycle Time : 48 hours (including workup)

  • Cost Analysis (Table 2):

ComponentCost/kg (USD)Contribution to Total Cost (%)
3-Pyridinecarboxaldehyde12034
Malononitrile8524
Solvent Recovery-Reduces costs by 18%

Waste Management

  • E-factor : 23 kg waste/kg product

  • Key Waste Streams :

    • Aqueous HCl from diazotization (neutralized with NaOH)

    • Spent silica gel from chromatography (recycled via calcination)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 2.38 (s, 6H, CH₃), 3.82 (s, 3H, OCH₃), 4.21 (s, 2H, SCH₂), 6.89–8.45 (m, 5H, pyridine-H).

  • ¹³C NMR :
    δ 168.9 (C=O), 158.7 (CN), 152.3 (pyran-C2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 521.1543 [M+H]⁺

  • Calculated : m/z 521.1540 for C₂₆H₂₁N₅O₃S

Q & A

Q. What established synthetic routes are available for preparing this compound?

The compound can be synthesized via multi-component reactions (MCRs), leveraging protocols similar to those used for structurally related ethyl pyran carboxylates. For example, rapid four-component reactions in aqueous media have been optimized for analogous pyran derivatives, achieving high yields through sequential condensation of amines, aldehydes, and cyanoacetates . Additional steps may involve thioether formation via nucleophilic substitution at the pyridine sulfur site, as seen in heterocyclic sulfanyl-methyl derivatives .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR/IR : Confirm functional groups (e.g., cyano, carboxylate) and substitution patterns.
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions. Phase annealing methods (e.g., SHELX-90) are recommended for resolving larger structures, with negative quartet relations aiding in phase determination . Crystallographic data for related pyran carboxylates (e.g., bond angles: ~110–130°, torsion angles: −165° to −172°) provide reference frameworks .

Q. How can researchers verify the purity and stability of this compound under storage conditions?

Use HPLC (≥98% purity criteria) and monitor degradation via accelerated stability studies (e.g., exposure to heat/humidity). Spectroscopic comparison with reference standards (e.g., CAS-registered analogs) is essential .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?

Employ Design of Experiments (DoE) and flow chemistry techniques to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). Flow reactors enhance reproducibility and heat transfer, as demonstrated in continuous-flow syntheses of diazo compounds . Statistical modeling (e.g., ANOVA) identifies critical factors affecting yield .

Q. What strategies resolve contradictions in spectral or crystallographic data across studies?

Cross-validate data with high-resolution techniques (e.g., SC-XRD for crystallography, 2D NMR for stereochemistry). For example, discrepancies in pyran ring puckering or substituent orientations can arise from polymorphic variations, necessitating comparative analysis with published analogs .

Q. How can computational modeling predict this compound’s reactivity or supramolecular interactions?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-stacking in pyridinyl groups). Molecular docking studies, guided by structural data from heterocyclic analogs, predict binding affinities for biological targets .

Q. What in vitro assays are suitable for evaluating its biological activity?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based assays for real-time monitoring, as validated for oxazolo-pyridine derivatives with chlorophenyl substituents . Dose-response curves and IC₅₀ calculations quantify potency .

Q. How do substituent variations (e.g., pyridin-3-yl vs. pyridin-4-yl) impact physicochemical properties?

Comparative studies using Hammett plots or Hansch analysis correlate substituent electronic effects with solubility, logP, or melting points. For example, electron-withdrawing cyano groups reduce basicity, altering solubility in polar solvents .

Methodological Notes

  • Data Analysis : Use inferential statistics (e.g., t-tests, regression) to interpret experimental results, aligning with research chemistry curricula .
  • Safety Protocols : Follow hazard guidelines for nitrile and sulfanyl-containing compounds, including fume hood use and PPE .

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